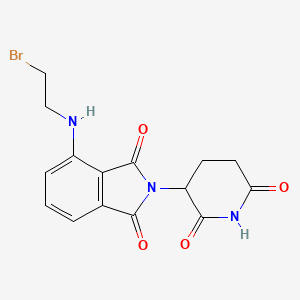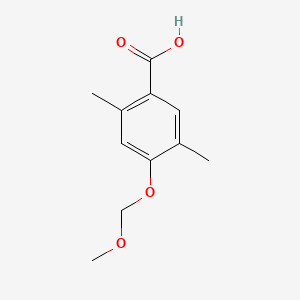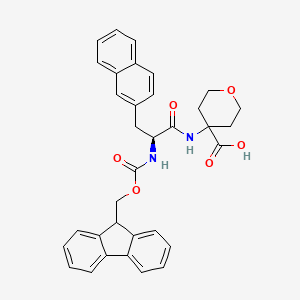
Fmoc-2-Nal-ThpGly-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-2-Nal-ThpGly-OH: is a compound used in peptide synthesis. It is a derivative of alanine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under basic conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-Nal-ThpGly-OH typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions are mild, and the Fmoc group can be introduced efficiently.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions: Fmoc-2-Nal-ThpGly-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like piperidine for Fmoc group removal.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
科学研究应用
Chemistry: Fmoc-2-Nal-ThpGly-OH is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis method. It serves as a building block for creating complex peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It helps in the synthesis of peptides that mimic natural proteins .
Medicine: this compound is used in the development of peptide-based drugs. It aids in the synthesis of therapeutic peptides that can target specific diseases .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also employed in the development of diagnostic tools and biosensors .
作用机制
The mechanism of action of Fmoc-2-Nal-ThpGly-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Once the desired peptide is synthesized, the Fmoc group is removed using a base such as piperidine, allowing the amino group to participate in further reactions .
相似化合物的比较
Fmoc-3-(2-naphthyl)-L-alanine: Similar in structure but differs in the position of the naphthyl group.
Fmoc-1-Nal-OH: Another derivative of alanine with the Fmoc group.
Fmoc-Diphenylalanine: Used in peptide synthesis but has different aromatic groups.
Uniqueness: Fmoc-2-Nal-ThpGly-OH is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it particularly useful in solid-phase peptide synthesis, where precise control over the synthesis process is required .
属性
分子式 |
C34H32N2O6 |
|---|---|
分子量 |
564.6 g/mol |
IUPAC 名称 |
4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoyl]amino]oxane-4-carboxylic acid |
InChI |
InChI=1S/C34H32N2O6/c37-31(36-34(32(38)39)15-17-41-18-16-34)30(20-22-13-14-23-7-1-2-8-24(23)19-22)35-33(40)42-21-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-14,19,29-30H,15-18,20-21H2,(H,35,40)(H,36,37)(H,38,39)/t30-/m0/s1 |
InChI 键 |
PNSQNVAVQKPJQD-PMERELPUSA-N |
手性 SMILES |
C1COCCC1(C(=O)O)NC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
规范 SMILES |
C1COCCC1(C(=O)O)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B14771262.png)

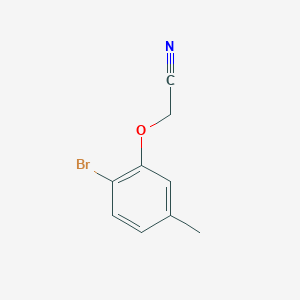
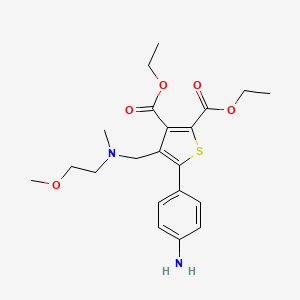
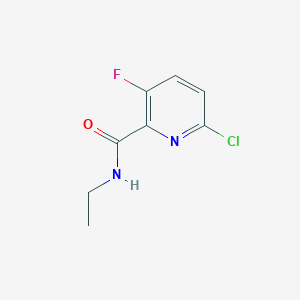
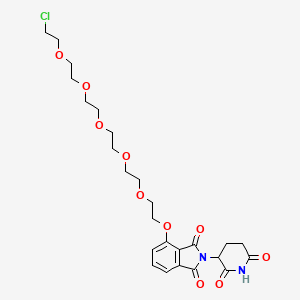
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14771316.png)
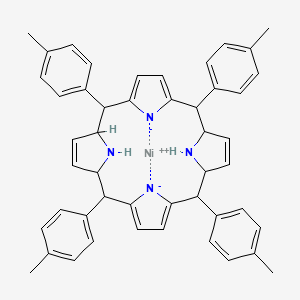
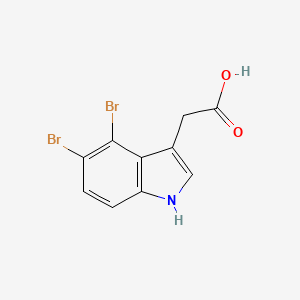
![2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14771333.png)
